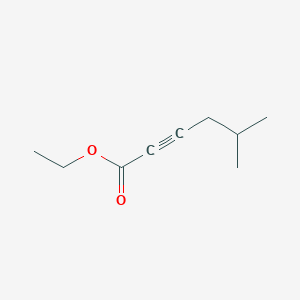

Ethyl 5-methylhex-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

65236-42-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl 5-methylhex-2-ynoate |

InChI |

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3 |

InChI Key |

ICNQKMFHGOHUCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Methylhex 2 Ynoate and Its Derivatives

Direct Construction Strategies for the Alkynoate Moiety

The direct construction of the alkynoate functional group is a cornerstone of synthetic organic chemistry. For a target like ethyl 5-methylhex-2-ynoate, this involves the formation of both the ester and the alkyne functionalities in a convergent and efficient manner. Methodologies often focus on either building the carboxylic ester from a pre-formed alkyne-containing acid or constructing the carbon-carbon triple bond while incorporating the ester group.

Esterification and Terminal Alkyne Derivatization

One of the most fundamental approaches to synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-methylhex-2-ynoic acid. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a direct and well-established method. In this process, 5-methylhex-2-ynoic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the formation of the ethyl ester and water. The reaction is reversible, and efficiency can be enhanced by using a large excess of the alcohol or by removing water as it is formed.

Alternatively, the alkynoate can be constructed by derivatizing a terminal alkyne. This approach builds the molecule from the opposite end, starting with an appropriate terminal alkyne like 3-methyl-1-butyne. A powerful method involves the reaction of the terminal alkyne with ethyl chloroformate in the presence of a suitable base and catalyst. This carboxylation strategy directly introduces the ethyl ester group onto the alkyne terminus. For instance, palladium-catalyzed reactions provide an efficient route for this transformation, directly forming the C(sp)–C(sp²) bond of the ester group.

| Method | Starting Materials | Key Reagents | Description |

| Fischer Esterification | 5-methylhex-2-ynoic acid, Ethanol | H₂SO₄ (catalyst) | Acid-catalyzed reaction forming the ester from the corresponding carboxylic acid. |

| Terminal Alkyne Carboxylation | 3-methyl-1-butyne, Ethyl Chloroformate | Palladium catalyst, Base | Direct addition of the ethyl carboxylate group to a terminal alkyne. |

Catalytic Coupling Reactions for C(sp)–C(sp²) and C(sp)–C(sp³) Bond Formation

Modern synthetic strategies heavily rely on catalytic cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in assembling the carbon framework of this compound and its derivatives.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govthieme-connect.comscispace.com While not directly used for the synthesis of the saturated alkyl chain in this compound, it is a premier method for creating derivatives where the isobutyl group is replaced by an aryl or vinyl substituent (a C(sp)–C(sp²) bond). The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. thieme-connect.comscispace.com

Negishi Coupling: The Negishi coupling offers a powerful route for the formation of C(sp)–C(sp³) bonds. This palladium- or nickel-catalyzed reaction couples an organozinc reagent with an organic halide. nih.govresearchgate.net To synthesize the this compound backbone, one could envision coupling an isobutylzinc reagent with a halogenated ethyl propiolate derivative. The Negishi coupling is known for its high functional group tolerance and its ability to form bonds between various hybridized carbon atoms, making it a versatile tool in complex syntheses. nih.gov

| Coupling Reaction | Key Components | Bond Formed | Relevance to this compound |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide, Pd catalyst, Cu(I) cocatalyst | C(sp)–C(sp²) | Synthesis of aryl or vinyl derivatives. nih.gov |

| Negishi Coupling | Organozinc reagent, Organic halide, Pd or Ni catalyst | C(sp)–C(sp³), C(sp)–C(sp²) | Synthesis of the core structure or its derivatives. nih.gov |

Stereoselective and Enantioselective Synthesis Approaches

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives and analogues, which are of significant interest in medicinal chemistry and materials science. These approaches utilize chiral catalysts or biological systems to control the three-dimensional arrangement of atoms.

Chiral Catalyst-Mediated Transformations for Alkynoate Precursors

Asymmetric catalysis is a powerful tool for creating stereogenic centers with high enantioselectivity. For precursors of alkynoates, such as propargylic alcohols, highly effective chiral catalysts have been developed. The asymmetric addition of alkynes to aldehydes, which generates chiral propargylic alcohols, is a key strategy. scispace.comresearchgate.net These alcohols can then be oxidized to the corresponding alkynoic acids and subsequently esterified.

Transition metal complexes featuring chiral ligands are often employed. sigmaaldrich.commdpi.com For instance, rhodium(II) catalysts have been used in reactions of silyl (B83357) enol ethers with diazo compounds to produce highly functionalized alkynoates with excellent diastereoselectivity. nih.govthieme-connect.com Similarly, chiral zinc-salen complexes can catalyze the enantioselective addition of alkynylzinc reagents to aldehydes, providing access to enantiopure propargylic alcohols. researchgate.net These methods allow for the precise construction of stereocenters in molecules structurally related to this compound.

| Catalytic System | Transformation | Precursor/Analogue | Stereochemical Outcome |

| Rhodium(II) Carbenoids | Vinylogous addition of silyl enol ethers to diazo compounds | Highly functionalized alkynoates | High diastereoselectivity nih.govthieme-connect.com |

| Chiral Zinc-Salen Complexes | Addition of terminal alkynes to aldehydes | Chiral propargylic alcohols | High enantioselectivity researchgate.net |

| Gold(I)/Chiral Phosphine (B1218219) | Asymmetric arylation of alkynes | Axially chiral polyaryl molecules | Moderate to high enantioselectivity mdpi.com |

Biocatalytic Pathways for Structural Analogues with Controlled Stereochemistry and their Potential Applicability

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. pharmasalmanac.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral analogues of this compound, biocatalytic methods such as kinetic resolution and asymmetric reduction are particularly relevant.

Enzymatic kinetic resolution, often employing lipases, can be used to separate a racemic mixture of a chiral precursor. For example, a racemic alcohol containing the 5-methylhex-2-ynyl moiety could be selectively acylated by a lipase (B570770), leaving one enantiomer of the alcohol unreacted and in high enantiomeric purity.

Alternatively, carbonyl reductases can be used for the asymmetric reduction of a ketone precursor to a specific chiral alcohol. nih.gov For instance, the reduction of ethyl 5-methyl-4-oxohex-2-ynoate using an engineered carbonyl reductase could potentially yield a chiral hydroxvalkynoate with high enantiomeric excess. These enzymatic methods provide access to chiral building blocks that can be incorporated into complex molecules. pharmasalmanac.com

| Biocatalytic Method | Enzyme Class | Transformation | Application |

| Kinetic Resolution | Lipases | Selective acylation of a racemic alcohol | Separation of enantiomers of a chiral precursor. semanticscholar.org |

| Asymmetric Reduction | Carbonyl Reductases (KREDs) | Reduction of a prochiral ketone to a chiral alcohol | Enantioselective synthesis of a chiral hydroxy-analogue. nih.gov |

| Asymmetric Hydrolysis | Hydrolases | Desymmetrization of a prochiral diester | Synthesis of chiral derivatives with 100% theoretical yield. pharmasalmanac.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. arkat-usa.org The synthesis of this compound can be evaluated through this lens, favoring methods with higher efficiency and lower environmental impact.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.comwikipedia.org Addition reactions, in principle, have 100% atom economy and are thus highly desirable. nih.gov In contrast, substitution or elimination reactions often generate stoichiometric byproducts, lowering their atom economy. For instance, the Fischer esterification produces only water as a byproduct, which is benign, but coupling reactions like the Sonogashira or Negishi reactions generate stoichiometric salt waste.

The use of catalysis over stoichiometric reagents is another core principle. Catalytic methods, such as the cross-coupling reactions mentioned in section 2.1.2, reduce waste by using small amounts of a substance to perform many transformations. nih.gov The development of recyclable catalysts further enhances the sustainability of these processes. nih.gov

The choice of solvents is also critical. Green solvents, such as water, supercritical CO₂, or bio-derived solvents, are preferred over volatile and toxic organic solvents. semanticscholar.org Biocatalytic methods are particularly advantageous in this regard as they are often performed in aqueous media under mild temperature and pressure conditions. pharmasalmanac.comarkat-usa.org

| Green Chemistry Principle | Application in Alkynoate Synthesis | Favorable Methods | Less Favorable Methods |

| Atom Economy | Maximizing incorporation of reactant atoms into the product. wikipedia.org | Addition reactions | Wittig reaction (generates phosphine oxide waste). wikipedia.org |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Cross-coupling reactions, Biocatalysis. | Reactions requiring stoichiometric organometallic reagents. |

| Safer Solvents | Avoiding hazardous solvents. semanticscholar.org | Aqueous-based biocatalysis. | Reactions requiring chlorinated or volatile organic solvents. |

Solvent-Free and Atom-Economical Methodologies

The pursuit of green chemistry in organic synthesis emphasizes the reduction of waste and the maximization of resource efficiency. ijirmps.org Key to this is the concept of atom economy, which aims to incorporate the maximum number of reactant atoms into the final product. purkh.com

Solvent-free, or solid-state, reactions represent a significant step towards greener synthesis. By eliminating volatile organic solvents, these methods reduce environmental pollution, improve safety, and can simplify purification processes. Mechanochemistry, where mechanical force (e.g., ball milling) is used to induce reactions, is a prime example of a solvent-free technique that can be applied to various organic transformations.

Methodologies with high atom economy are crucial for sustainable synthesis. purkh.com Reactions that proceed via addition or cycloaddition pathways are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For the synthesis of this compound, this could involve strategies that construct the carbon skeleton without the use of protecting groups or leaving groups that end up as waste.

Table 1: Comparison of Synthetic Principles

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent Use | Often relies on volatile organic solvents. | Minimizes or eliminates solvents; uses safer alternatives like water or ionic liquids. nih.gov |

| Atom Economy | May involve multi-step processes with stoichiometric reagents and protecting groups, leading to significant waste. | Prioritizes reactions that maximize the incorporation of starting materials into the final product. ijirmps.orgpurkh.com |

| Energy | Can require harsh conditions with high energy consumption. | Aims for reactions at ambient temperature and pressure to reduce energy usage. ijirmps.org |

Sustainable Catalysis and Reagent Selection

Catalysis is a cornerstone of green chemistry, offering pathways to accelerate reactions, improve selectivity, and reduce the need for harsh conditions or stoichiometric reagents. purkh.com The selection of catalysts and reagents is critical in developing a sustainable synthesis for this compound.

Sustainable Catalysis: The focus has shifted from precious metal catalysts (like palladium) to more abundant and less toxic alternatives such as iron, copper, and zinc. Furthermore, the development of heterogeneous catalysts is a key area of research. aldeser.org These catalysts are supported on solid materials, allowing for easy separation from the reaction mixture and subsequent recycling, which reduces costs and waste. aldeser.org For alkynoate synthesis, this could involve copper-catalyzed coupling reactions to form the carbon-carbon triple bond.

Reagent Selection: The principle of using less hazardous chemical syntheses guides reagent choice. ijirmps.orgdergipark.org.tr This involves selecting starting materials and reagents that are renewable, non-toxic, and generate benign byproducts. For instance, using dimethyl carbonate as a "green" methylating agent or carboxylating agent is preferable to highly toxic alternatives like methyl iodide or phosgene. In the context of this compound synthesis, selecting a stable and less hazardous base or coupling partner is essential. The use of renewable feedstocks, derived from biomass, is another long-term goal for sustainable chemical production. purkh.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful method for planning an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. studysmarter.co.ukwordpress.com This process involves "disconnecting" bonds in the target molecule that correspond to reliable forward reactions. wordpress.comamazonaws.com

Disconnection Strategies for Alkynoate Architectures

The structure of this compound offers several logical points for disconnection. The most prominent functional groups are the ester and the alkyne, which guide the retrosynthetic strategy.

C–O Bond Disconnection (Ester): The most common strategy for an ester is to disconnect the carbon-oxygen single bond. wordpress.comlkouniv.ac.in This corresponds to a forward reaction of esterification between a carboxylic acid (5-methylhex-2-ynoic acid) and an alcohol (ethanol), or the reaction of an acyl chloride with ethanol. This is a highly reliable and fundamental transformation in organic chemistry.

C(sp)–C(sp2) Bond Disconnection (Alkyne): Another primary disconnection point is the carbon-carbon bond adjacent to the alkyne. Disconnecting the bond between C3 and C4 of the target molecule breaks the structure into a three-carbon acetylenic fragment and a three-carbon isobutyl fragment. This disconnection corresponds to a forward synthesis involving the coupling of an acetylide anion with an alkyl halide (e.g., Sonogashira coupling or related reactions). youtube.com

Table 2: Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Resulting Synthons | Forward Reaction Type |

|---|---|---|---|

| Strategy 1 | Ester C-O | 5-methylhex-2-ynoyl cation + Ethoxide anion | Esterification |

| Strategy 2 | C3-C4 | Ethyl propiolate anion + Isobutyl cation | Alkylation of an Acetylide |

Identification of Key Synthons and Readily Available Starting Materials

Following the disconnection strategies, the idealized fragments, or "synthons," must be converted into their real-world chemical equivalents, which are the starting materials for the synthesis. lkouniv.ac.in

From the disconnection strategies outlined above, we can identify the following key synthons and their corresponding commercially available starting materials.

Based on Strategy 1 (Ester Disconnection):

Synthon: 5-methylhex-2-ynoyl cation.

Synthetic Equivalent: 5-methylhex-2-ynoic acid or its corresponding acyl chloride.

Synthon: Ethoxide anion.

Synthetic Equivalent: Ethanol.

The synthesis would involve the esterification of 5-methylhex-2-ynoic acid with ethanol, typically under acidic conditions.

Based on Strategy 2 (Alkyne Disconnection):

Synthon: Ethyl propiolate anion.

Synthetic Equivalent: Ethyl propiolate.

Synthon: Isobutyl cation.

Synthetic Equivalent: An isobutyl halide, such as isobutyl bromide or isobutyl iodide.

The synthesis would proceed by deprotonating the terminal alkyne of ethyl propiolate with a strong base to form the acetylide, followed by nucleophilic attack on the isobutyl halide.

Table 3: Synthons and Corresponding Starting Materials

| Synthon | Type | Synthetic Equivalent (Starting Material) |

|---|---|---|

| 5-methylhex-2-ynoyl | Cation | 5-methylhex-2-ynoic acid |

| Ethoxide | Anion | Ethanol |

| Ethyl propiolate | Anion | Ethyl propiolate |

By employing these retrosynthetic analyses, a chemist can devise multiple routes to this compound, allowing for the selection of the most efficient, cost-effective, and sustainable pathway based on available resources and green chemistry principles.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 5 Methylhex 2 Ynoate

Transformations Involving the Carbon-Carbon Triple Bond.

The carbon-carbon triple bond in ethyl 5-methylhex-2-ynoate is highly activated towards various addition reactions due to the electron-withdrawing effect of the adjacent ester group. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles, while the α-carbon is less reactive towards nucleophiles but can be attacked by electrophiles.

Nucleophilic and Electrophilic Additions to the Alkyne Moiety.

Nucleophilic Addition:

Nucleophilic addition to α,β-alkynyl esters like this compound is a common and synthetically useful transformation. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the triple bond in a Michael-type fashion. The reaction typically proceeds via an initial attack of the nucleophile on the β-carbon, leading to a vinyl anion intermediate. This intermediate is then protonated to afford the corresponding α,β-unsaturated product.

The stereochemical outcome of the addition can often be controlled, leading to either the (E)- or (Z)-isomer of the resulting alkene. For instance, the addition of thiols to ynoates can be highly stereoselective, with the geometry of the product depending on the reaction conditions and the nature of the thiol and the ester.

| Nucleophile | Product Type | Stereoselectivity |

| Amines (R₂NH) | β-Enaminoester | Often (E)-isomer favored |

| Thiols (RSH) | β-Thioenol ether | Can be (E) or (Z) selective |

| Grignard Reagents (RMgX) | α,β-Disubstituted α,β-unsaturated ester | Varies with conditions |

| Organocuprates (R₂CuLi) | α,β-Disubstituted α,β-unsaturated ester | Generally high syn-addition |

Electrophilic Addition:

Electrophilic addition to the triple bond of this compound is also possible, although less common than nucleophilic addition due to the electron-deficient nature of the alkyne. The reaction is initiated by the attack of an electrophile on the triple bond, which can occur at either the α- or β-carbon. The regioselectivity of the addition is influenced by the nature of the electrophile and the reaction conditions. For example, the addition of hydrogen halides (HX) to α,β-alkynyl esters can lead to a mixture of α- and β-halo-α,β-unsaturated esters.

Cycloaddition Reactions and Annulations.

The activated triple bond of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.

Diels-Alder Reactions:

As a dienophile, this compound can react with a variety of dienes in [4+2] cycloaddition reactions to form six-membered rings. The reaction with cyclopentadiene, for instance, would yield a bicyclic adduct. The ester group in the dienophile influences the regioselectivity and stereoselectivity of the reaction. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and control the stereochemical outcome.

1,3-Dipolar Cycloadditions:

This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. For example, the reaction with an azide (B81097) would lead to the formation of a triazole, while reaction with a nitrone would yield an isoxazoline.

| 1,3-Dipole | Heterocyclic Product |

| Azide (RN₃) | 1,2,3-Triazole |

| Nitrone (RCH=N⁺(R')O⁻) | Isoxazoline |

| Nitrile Oxide (RC≡N⁺O⁻) | Isoxazole |

Catalytic Hydrogenation and Partial Reduction to Unsaturated Esters.

The triple bond of this compound can be fully or partially reduced under catalytic hydrogenation conditions.

Complete Hydrogenation:

Complete reduction of the triple bond to a single bond can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction proceeds through an initial reduction to the corresponding alkene, followed by a second hydrogenation to the fully saturated ester, ethyl 5-methylhexanoate.

Partial Reduction:

Selective partial reduction of the alkyne to an alkene is a valuable transformation. The stereochemical outcome of this reduction can be controlled by the choice of catalyst.

Syn-Reduction (to Z-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 nickel, results in the syn-addition of hydrogen across the triple bond, leading to the formation of the (Z)-alkene, ethyl (Z)-5-methylhex-2-enoate. wikipedia.orgjove.com

Anti-Reduction (to E-alkene): Dissolving metal reductions, such as with sodium in liquid ammonia, result in the anti-addition of hydrogen, yielding the (E)-alkene, ethyl (E)-5-methylhex-2-enoate.

| Catalyst/Reagent | Product Stereochemistry |

| H₂, Lindlar's Catalyst | (Z)-alkene (cis) |

| H₂, Pd/C | Alkane (full reduction) |

| Na, NH₃ (l) | (E)-alkene (trans) |

Reactions at the Ester Functional Group.

The ester functional group in this compound can undergo a variety of transformations, including transesterification, hydrolysis, and reduction, without affecting the carbon-carbon triple bond under appropriate conditions.

Transesterification and Selective Hydrolysis.

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. masterorganicchemistry.com

Selective Hydrolysis:

Selective hydrolysis of the ester group to the corresponding carboxylic acid, 5-methylhex-2-ynoic acid, can be achieved under basic conditions, typically using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide, followed by acidification. Care must be taken to avoid potential side reactions at the triple bond, especially if the conditions are harsh.

Reduction to Alkynyl Alcohols.

The ester group of this compound can be reduced to a primary alcohol, 5-methylhex-2-yn-1-ol, while leaving the triple bond intact. This selective reduction is typically achieved using hydride reducing agents.

A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). adichemistry.com The reaction is usually carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com The mechanism involves the coordination of the aluminum center of DIBAL-H to the carbonyl oxygen, followed by the transfer of a hydride to the carbonyl carbon. chemistrysteps.comyoutube.com Aqueous workup then liberates the alkynyl alcohol.

| Reagent | Product | Key Conditions |

| Diisobutylaluminium hydride (DIBAL-H) | 5-methylhex-2-yn-1-ol | Low temperature (-78 °C) |

| Lithium aluminum hydride (LiAlH₄) | 5-methylhex-2-yn-1-ol | Can also reduce the alkyne if not controlled |

Chemical Modifications of the Alkyl Chain and Terminal Isopropyl Group

The aliphatic portion of this compound, specifically the isobutyl group, presents opportunities for selective functionalization, which can be challenging due to the inert nature of C-H bonds. However, modern synthetic methods offer several strategies to achieve this.

Remote Functionalization Strategies

Remote functionalization allows for the modification of C-H bonds that are distant from the primary functional groups. For a molecule like this compound, this would involve targeting the C-H bonds at the 4- and 5-positions, as well as the methyl groups of the terminal isopropyl moiety.

One plausible approach is through directed C-H functionalization . Although the ester and alkyne groups are at a considerable distance, specially designed directing groups could be temporarily installed to bring a metal catalyst into proximity with the target C-H bonds. For instance, a removable template could be anchored to the ester, positioning a palladium catalyst to effect C-H activation at the δ- or γ-positions. nih.govrsc.orgcolab.wsnih.govcam.ac.uk This strategy has been successfully employed for the arylation, alkylation, and oxygenation of remote C-H bonds in various aliphatic systems.

Another classic yet powerful method for remote functionalization is the Hofmann-Löffler-Freytag reaction . wikipedia.orgambeed.comresearchgate.netsynarchive.comrsc.org This reaction, typically involving N-haloamines, proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer. While not directly applicable to this compound in its current form, a synthetic intermediate bearing a strategically placed amine functionality could undergo such a transformation to introduce functionality at a remote carbon.

The Barton reaction , which involves the photolysis of a nitrite (B80452) ester, is another well-established method for remote C-H functionalization via a 1,5-hydrogen atom transfer from an alkoxyl radical. wikipedia.orgslideshare.netwikiwand.com An alcohol precursor to this compound could be converted to a nitrite ester, and upon photolysis, functionalization at the δ-position (C-4) could be achieved. This would lead to the formation of an oxime, which can be further elaborated. wikipedia.org

Hypothetical Remote Functionalization Data:

| Strategy | Reagents/Conditions (Hypothetical) | Target Position | Potential Product |

| Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Removable Directing Group | C-4 or C-5 | Ethyl 4-aryl-5-methylhex-2-ynoate |

| Hofmann-Löffler-Freytag | N-chloroamine derivative, H₂SO₄, hv or heat | δ-position from N | Pyrrolidine derivative |

| Barton Reaction | Nitrite ester precursor, hv | δ-position from O | δ-oximino ester |

Radical and Photochemical Transformations

The unsaturated nature of the alkyne and the presence of C-H bonds in the alkyl chain make this compound a candidate for radical and photochemical reactions. Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds and initiating radical cascades under mild conditions. rsc.orgnih.govrsc.orgresearchgate.net

Photocatalytic C-H functionalization could be initiated by a photoexcited catalyst that abstracts a hydrogen atom from the alkyl chain, likely from the tertiary C-H at the 5-position due to its lower bond dissociation energy. The resulting carbon-centered radical could then be trapped by various radical acceptors. For instance, in the presence of a suitable alkene, a C-C bond-forming cascade could be initiated.

The alkyne moiety itself is susceptible to radical additions. Photochemically generated radicals can add to the triple bond, leading to the formation of vinyl radicals. acs.orgnih.govrsc.org These intermediates can then participate in further reactions, such as cyclizations if an appropriate tether is present, or be trapped by a hydrogen atom donor. The regioselectivity of the radical addition would be influenced by both steric and electronic factors.

The ester group, while generally less reactive photochemically than ketones, can undergo certain transformations. For instance, the Norrish-Yang reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a cyclobutanol. chem-station.comnih.govmiami.eduresearchgate.net In the case of this compound, this would require abstraction of a hydrogen from the ethyl group of the ester, which is less likely than other potential photochemical pathways involving the alkyne or the alkyl chain.

Potential Radical and Photochemical Reactions:

| Reaction Type | Reagents/Conditions (Hypothetical) | Intermediate | Potential Product |

| Photocatalytic C-H Alkylation | Photocatalyst, Light, Alkene | Tertiary radical at C-5 | Ethyl 5-(alkyl)-5-methylhex-2-ynoate |

| Radical Addition to Alkyne | Radical Initiator, Radical Precursor | Vinyl radical | Substituted alkene |

| Photochemical Cyclization | (if derivatized to an enyne) | Vinyl radical | Cyclic product |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the potential reactions of this compound is crucial for predicting and controlling the outcomes. This involves studying the kinetics, thermodynamics, and the transient species involved.

Reaction Kinetics and Thermodynamic Profiles

The rates of the hypothesized reactions would be influenced by several factors, including the nature of the catalyst, the concentration of reactants, temperature, and solvent. For instance, in a palladium-catalyzed C-H functionalization, the rate-determining step could be the C-H activation itself or a subsequent step in the catalytic cycle.

Kinetic isotope effect (KIE) studies would be invaluable in elucidating the mechanism. princeton.edunih.govresearchgate.netwikipedia.orgepfl.ch For example, by replacing a hydrogen atom at a specific position with deuterium, one could determine if the C-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 2) would support this.

The thermodynamic profile of a reaction determines the relative stability of reactants, intermediates, transition states, and products. Computational methods, such as Density Functional Theory (DFT) , are powerful tools for mapping out these energy landscapes. researchgate.netresearchgate.net Such calculations could predict the feasibility of a proposed reaction pathway and help to understand the observed regioselectivity. For radical additions to the alkyne, DFT could be used to compare the activation barriers for addition to the α- and β-carbons, thus predicting the regiochemical outcome. researchgate.net

Hypothetical Kinetic and Thermodynamic Data:

| Reaction Parameter | Method of Investigation | Expected Outcome for C-H Functionalization |

| Rate Law | Initial rate studies | Rate = k[Substrate][Catalyst] |

| Activation Energy (Ea) | Arrhenius plot | Provides insight into temperature dependence |

| Kinetic Isotope Effect (kH/kD) | Deuterium labeling | >2 for rate-determining C-H cleavage |

| Reaction Enthalpy (ΔH) | Calorimetry or DFT | Negative for an exothermic process |

| Gibbs Free Energy (ΔG) | DFT calculations | Negative for a spontaneous process |

Elucidation of Intermediates and Transition States

Identifying the transient species involved in a reaction is key to confirming a proposed mechanism. In the context of the potential reactions of this compound, this would involve detecting radical intermediates, organometallic species, or excited states.

Trapping experiments are a common method for detecting reactive intermediates. youtube.com For example, in a radical reaction, the addition of a radical trap like TEMPO could intercept the carbon-centered radical, forming a stable adduct that can be characterized.

Spectroscopic techniques can also be employed to observe intermediates directly. For photochemical reactions, time-resolved spectroscopy could be used to detect short-lived excited states or radical intermediates. In the case of organometallic reactions, techniques like NMR spectroscopy might be used to characterize catalyst-substrate complexes.

Computational chemistry plays a crucial role in visualizing intermediates and transition states that are often too fleeting to be observed experimentally. researchgate.netproquest.comacs.orgmdpi.com DFT calculations can provide detailed geometries of transition states, helping to rationalize the stereochemical and regiochemical outcomes of reactions. For instance, the transition state for a palladium-catalyzed C-H activation would reveal the precise geometry of the metal center, the substrate, and the ligands at the moment of C-H bond cleavage.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of Ethyl 5-methylhex-2-ynoate in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while multi-dimensional techniques establish connectivity.

¹H NMR spectroscopy for this compound is expected to show distinct signals for the ethyl ester protons, the methylene (B1212753) protons at C4, the methine proton at C5, and the diastereotopic methyl protons at C6. The chemical shifts are influenced by the electron-withdrawing effects of the ester and alkyne functionalities.

¹³C NMR spectroscopy provides complementary data, with characteristic signals for the carbonyl carbon (C1), the sp-hybridized carbons of the alkyne (C2 and C3), and the aliphatic carbons of the isohexyl group. The significant downfield shift of the carbonyl and alkyne carbons is a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~154 |

| 2 (C≡) | - | ~75 |

| 3 (≡C) | - | ~88 |

| 4 (-CH₂-) | ~2.30 (d) | ~28 |

| 5 (-CH-) | ~1.90 (m) | ~27 |

| 6 (-CH₃) x2 | ~1.00 (d) | ~22 |

| 7 (O-CH₂-) | ~4.20 (q) | ~62 |

| 8 (-CH₃) | ~1.30 (t) | ~14 |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the precise atomic connectivity of the molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal correlations between the C4 methylene protons and the C5 methine proton, and between the C5 methine proton and the two C6 methyl groups. It would also confirm the coupling between the ethyl group's methylene (C7) and methyl (C8) protons. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to their attached carbons (¹J-coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon signal by correlating it to its corresponding proton signal identified in the ¹H NMR and COSY spectra. For instance, the proton signal around 4.20 ppm would correlate with the carbon signal at ~62 ppm, confirming the O-CH₂ group.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Inferred Connectivity |

| COSY | H4 (-CH₂-) | H5 (-CH-) | C4-C5 bond |

| COSY | H5 (-CH-) | H6 (-CH₃) | C5-C6 bond |

| COSY | H7 (-CH₂-) | H8 (-CH₃) | Ethyl group |

| HSQC | H4, H5, H6, H7, H8 | C4, C5, C6, C7, C8 | Direct C-H attachments |

| HMBC | H7 (O-CH₂-) | C1 (C=O) | Ethyl ester confirmation |

| HMBC | H4 (-CH₂-) | C2 (C≡), C3 (≡C) | Alkyne-isobutyl linkage |

| HMBC | H5 (-CH-), H6 (-CH₃) | C4 (-CH₂-) | Isohexyl group structure |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₄O₂), the expected exact mass is 154.0994 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the molecular formula.

Both ESI and EI are common ionization methods used in mass spectrometry, each providing different types of information.

Electron Ionization (EI-MS): EI is a high-energy "hard" ionization technique that typically results in extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" for the molecule, revealing information about its structure through the observed fragment ions. For ethyl esters, common fragmentation pathways include α-cleavage and McLafferty rearrangements, although the latter is less probable in ynoates. libretexts.orgcdnsciencepub.com

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. rsc.org This is particularly useful for confirming the molecular weight of the compound before proceeding to fragmentation studies.

Table 3: Predicted Key Mass Spectral Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Formula | Notes |

| 154 | [M]⁺˙ | [C₉H₁₄O₂]⁺˙ | Molecular Ion |

| 125 | [M - C₂H₅]⁺ | [C₇H₉O₂]⁺ | Loss of ethyl radical |

| 109 | [M - OC₂H₅]⁺ | [C₇H₉O]⁺ | Loss of ethoxy radical (α-cleavage) |

| 83 | [M - COOC₂H₅]⁺ | [C₅H₉]⁺ | Loss of ethyl carboxylate radical |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary data focused on the functional groups and conjugated systems within the molecule.

Vibrational Spectroscopy (Infrared - IR): IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the α,β-alkynyl ester, expected around 1715-1730 cm⁻¹. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch, while often weak, would be expected in the 2260–2100 cm⁻¹ region. Strong bands corresponding to C-O stretching vibrations of the ester group would appear in the 1300–1000 cm⁻¹ range. orgchemboulder.com Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. researchgate.net

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) Stretch | 2850-2960 | Medium-Strong |

| C≡C Stretch | 2100-2260 | Weak-Medium |

| C=O (Ester) Stretch | 1715-1730 | Strong |

| C-O Stretch | 1000-1300 | Strong |

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis): UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The ynoate functionality in this compound constitutes a conjugated system (C≡C-C=O). This is expected to give rise to a π → π* electronic transition, resulting in an absorption maximum (λ_max) in the ultraviolet region. While specific experimental data for this compound is not available, α,β-unsaturated esters typically exhibit absorption maxima in the 210-250 nm range. acs.orgacs.org

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, or degradation products, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. medistri.swissthermofisher.com In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a GC column. researchgate.netntnu.no The separated components then enter a mass spectrometer, which ionizes them and fragments them into smaller, charged particles. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. tdx.cat

A GC-MS analysis of this compound would provide a chromatogram showing a primary peak corresponding to the compound, with its retention time being a key identifier. The purity can be assessed by integrating the area of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Characteristic fragmentation patterns for ethyl esters often include a prominent peak resulting from the McLafferty rearrangement (if a γ-hydrogen is available) and loss of the ethoxy group (-OCH₂CH₃). tdx.cat This detailed information allows for unambiguous identification and the detection of any volatile impurities. nih.govnih.gov

Interactive Data Table: Expected GC-MS Data for this compound

| Analytical Parameter | Description | Expected Result |

| Retention Time (GC) | Time taken to elute from the GC column | Dependent on column and conditions |

| Molecular Ion Peak (MS) | Peak corresponding to the intact molecule's mass | m/z = 154.21 |

| Key Fragment Ions (MS) | Characteristic fragments from ionization | Loss of -OCH₂CH₃ (m/z = 109), Loss of -COOCH₂CH₃ (m/z = 81) |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.netthermofisher.com It is particularly effective for identifying and quantifying non-volatile impurities in a sample of this compound. chromatographyonline.com The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

Using a reversed-phase HPLC setup with a C18 column, this compound would be separated from more polar or less polar impurities. scielo.br Detection is commonly achieved using a UV detector, which would be effective given the compound's chromophore. researchgate.net Furthermore, if the synthesis of this compound could potentially create enantiomers (for instance, through modification at the 5-position), chiral HPLC could be employed to determine enantiomeric purity. This specialized technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification. tandfonline.comoup.comderpharmachemica.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed. nih.govnih.gov

If this compound can be crystallized, X-ray crystallography would provide unambiguous data on its molecular structure. This includes precise bond lengths, bond angles, and torsional angles. mdpi.com The analysis would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions. mdpi.com While obtaining a suitable crystal can be a significant challenge, especially for relatively small, non-polar molecules that may be liquids or low-melting solids at room temperature, the structural information gained is unparalleled in its detail and accuracy. nih.govacs.org To date, a public crystal structure for this compound has not been reported, but the technique remains the ultimate standard for solid-state structural elucidation. nih.gov

Computational and Theoretical Chemistry Studies on Ethyl 5 Methylhex 2 Ynoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

As of this writing, there are no specific studies available that apply quantum chemical calculations to determine the electronic structure and molecular properties of Ethyl 5-methylhex-2-ynoate.

Ab Initio Methods for High-Accuracy Predictions.

There is no available literature detailing the use of high-accuracy ab initio methods for predictive studies on this compound. These methods, known for their precision, would be instrumental in establishing benchmark data for the molecule's properties.

Molecular Dynamics Simulations for Conformational Landscape and Interactions.

A search of scientific databases yielded no studies that have employed molecular dynamics simulations to investigate the conformational landscape and intermolecular interactions of this compound. These simulations are crucial for understanding the dynamic behavior of molecules in various environments.

In Silico Mechanistic Pathway Elucidation.

There is a lack of published research on the in silico elucidation of mechanistic pathways for reactions involving this compound.

Transition State Localization and Reaction Energy Barriers.

No specific computational studies on the localization of transition states and the calculation of reaction energy barriers for reactions involving this compound have been reported in the scientific literature.

Prediction of Regio- and Stereoselectivity.

There are no available theoretical studies that predict the regio- and stereoselectivity of reactions with this compound.

The absence of dedicated computational research on this compound highlights a gap in the current body of scientific knowledge. Future studies in this area would be valuable for a complete understanding of this compound's chemical behavior and potential applications.

Synthesis and Exploration of Chemically Functionalized Ethyl 5 Methylhex 2 Ynoate Analogues and Derivatives

Design Principles for Novel Alkynoate Structures

The design of novel alkynoate structures, including analogues of ethyl 5-methylhex-2-ynoate, is guided by several key principles aimed at tailoring their reactivity and biological activity. The alkyne functional group is a cornerstone of this design process, offering a rich platform for a variety of chemical transformations. researchgate.netnsf.gov Its high energy content makes reactions thermodynamically favorable and often irreversible. nsf.gov

A primary consideration is the electronic properties of the alkynoate system. The alkynyl group enhances the reactivity of the ester group, making it susceptible to nucleophilic attack, which is a desirable feature for forming new chemical bonds. nih.gov The substitution pattern on the alkyl chain and the alkyne terminus can be modified to fine-tune this reactivity. For instance, introducing bulky groups can provide kinetic protection and prevent unwanted side reactions, a crucial aspect in complex molecular architectures. researchgate.netnih.gov

Another design principle involves leveraging the alkyne moiety for cascade reactions. The sterically unencumbered nature of the two carbon atoms in the alkyne bond allows for the formation of up to three new bonds in a single, efficient transformation. researchgate.net This approach is highly atom-economical and allows for the rapid construction of complex molecular scaffolds from simple starting materials. Careful planning of the reaction pathway, including the choice of reactive intermediates, can lead to a diverse range of products from a common starting point. researchgate.net

Furthermore, the incorporation of specific functional groups into the alkynoate structure can direct its reactivity and introduce new chemical handles for further modification. For example, the strategic placement of a silyl (B83357) group on the alkyne can activate the ester for efficient amide bond formation while preventing undesirable 1,4-addition reactions. nih.gov This allows for chemoselective reactions, even in the presence of multiple reactive sites. The subsequent removal of such directing groups can then unmask the alkyne for post-synthesis modifications like click reactions or Sonogashira couplings. nih.gov

The following table outlines key design principles and their implications for creating novel alkynoate structures.

| Design Principle | Implication | Potential Application |

| Electronic Tuning | Modulating the reactivity of the alkyne and ester groups through substituent effects. | Enhancing reaction rates and controlling selectivity in synthetic pathways. |

| Steric Shielding | Introducing bulky groups to prevent unwanted side reactions and control stereochemistry. | Improving the yield and purity of desired products in complex syntheses. |

| Cascade Reactions | Utilizing the alkyne for multi-bond forming transformations in a single step. | Increasing synthetic efficiency and atom economy in the construction of complex molecules. |

| Directing Groups | Incorporating temporary functional groups to guide reactivity to a specific site. | Achieving high chemoselectivity in multifunctional molecules. |

| Functional Handles | Introducing reactive sites for post-synthesis modification. | Enabling the synthesis of diverse libraries of compounds from a common intermediate. |

Preparation of Functionalized Alkyl Chain Derivatives

The preparation of functionalized alkyl chain derivatives of this compound involves the introduction of various functional groups onto the hydrocarbon backbone. This can be achieved through several synthetic strategies, often starting from commercially available or readily accessible precursors.

One common approach is the alkylation of a smaller acetylenic ester with a functionalized alkyl halide. For instance, the lithium salt of ethyl propiolate could be reacted with a functionalized 4-methyl-1-halopentane derivative. The nature of the functional group on the alkyl halide would need to be compatible with the strongly basic conditions of the reaction.

Alternatively, functional groups can be introduced by modifying a pre-existing derivative. For example, an analogue of this compound containing a terminal alkene could be subjected to hydroboration-oxidation to introduce a hydroxyl group. This hydroxyl group could then be further oxidized to a ketone or an aldehyde, or converted to other functional groups through standard organic transformations.

The following table provides examples of hypothetical functionalized derivatives of this compound and a plausible synthetic precursor.

| Functionalized Derivative | Potential Functional Group | Plausible Synthetic Precursor |

| Ethyl 6-hydroxy-5-methylhex-2-ynoate | Hydroxyl (-OH) | 4-methylpent-1-ene-1,5-diol |

| Ethyl 5-(hydroxymethyl)hex-2-ynoate | Hydroxymethyl (-CH2OH) | 5-methylhex-1-en-6-ol |

| Ethyl 5-methyl-6-oxohex-2-ynoate | Aldehyde (-CHO) | 5-methylhex-1-en-6-ol |

| Ethyl 6-amino-5-methylhex-2-ynoate | Amino (-NH2) | 6-azido-5-methylhex-1-ene |

Synthesis of Heteroatom-Containing Analogues (e.g., amino-alkynoates)

The synthesis of heteroatom-containing analogues of this compound involves the incorporation of atoms such as nitrogen, oxygen, or sulfur into the carbon skeleton. These heteroatoms can significantly alter the chemical and physical properties of the molecule.

A prominent method for synthesizing amino-alkynoates is through the use of nitrogen-containing nucleophiles. For example, an analogue of this compound bearing a leaving group (e.g., a tosylate or mesylate) at a suitable position on the alkyl chain could undergo nucleophilic substitution with an amine or an azide (B81097) followed by reduction.

Another strategy involves the construction of the alkynoate from a heteroatom-containing building block. For instance, an amino acid derivative could be elaborated to introduce the alkyne and ester functionalities. This approach allows for the incorporation of chirality, leading to enantiomerically pure amino-alkynoates.

The following table presents hypothetical examples of heteroatom-containing analogues of this compound and potential synthetic strategies.

| Heteroatom-Containing Analogue | Heteroatom | Potential Synthetic Strategy |

| Ethyl 4-amino-5-methylhex-2-ynoate | Nitrogen | Nucleophilic opening of an aziridine (B145994) precursor |

| Ethyl 5-methyl-4-oxahex-2-ynoate | Oxygen | Williamson ether synthesis with a suitable alcohol |

| Ethyl 5-methyl-4-thiahex-2-ynoate | Sulfur | Alkylation of a thiol with a halo-alkynoate precursor |

The introduction of heteroatoms can also facilitate cyclization reactions to form heterocyclic structures. For example, an amino-alkynoate could undergo intramolecular cyclization to form a lactam, a valuable motif in medicinal chemistry.

Stereochemical Implications in Analogous Systems

The introduction of stereocenters into analogues of this compound has significant implications for their chemical and biological properties. Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit distinct pharmacological profiles. uou.ac.in

When a new chiral center is created in an achiral starting material, a racemic mixture (a 50:50 mixture of enantiomers) is typically formed, unless a chiral catalyst or auxiliary is used. lumenlearning.com For instance, the reduction of a ketone on the alkyl chain of an this compound analogue would generate a new stereocenter, leading to a pair of enantiomers.

If a reaction is performed on a molecule that is already chiral, the outcome can be the formation of diastereomers. Diastereomers have different physical properties and can often be separated by techniques such as chromatography. The stereochemical course of such reactions can be influenced by factors like steric hindrance and the nature of the reagents and catalysts employed. acs.org

The stereochemistry of a reaction at a chiral center can proceed with either retention or inversion of configuration. In some cases, racemization can occur, where the stereochemical information at the chiral center is lost. lumenlearning.com The specific outcome depends on the reaction mechanism.

The following table summarizes the stereochemical outcomes of reactions on alkynoate systems.

| Reaction Type | Starting Material | Product | Stereochemical Outcome |

| Creation of a new stereocenter | Achiral | Chiral | Racemic mixture of enantiomers |

| Reaction at an existing stereocenter | Chiral | Chiral | Diastereomers (if a new stereocenter is formed) or a single stereoisomer (with retention or inversion of configuration) |

| Reaction that destroys a stereocenter | Chiral | Achiral | Loss of chirality |

Controlling the stereochemistry in the synthesis of this compound analogues is crucial for developing compounds with specific biological activities.

Emerging Research Directions and Future Perspectives in Alkynoate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms.

The synthesis and functionalization of alkynoate esters are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. umontreal.ca

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. encyclopedia.pub This is particularly advantageous for reactions involving highly reactive or unstable intermediates, which can be generated and consumed in situ, minimizing risks. acs.org For a compound like Ethyl 5-methylhex-2-ynoate, a multi-step synthesis could be designed as a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby reducing waste and saving time. umontreal.ca

Automated synthesis platforms, often integrated with flow chemistry systems, further accelerate the discovery and optimization of new reactions. fu-berlin.deyoutube.com These platforms can systematically vary reaction conditions to build large libraries of compounds for screening or to rapidly identify optimal synthetic routes. sigmaaldrich.commerckmillipore.com For instance, the synthesis of derivatives of this compound could be automated to explore a wide range of functionalizations, aiding in the discovery of new bioactive molecules. synplechem.com The use of pre-packaged reagent cartridges in some automated systems simplifies the process, making complex syntheses more accessible and reproducible. sigmaaldrich.comsynplechem.com

The table below illustrates a hypothetical comparison between batch and flow synthesis for the preparation of an this compound derivative.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 10-60 minutes |

| Temperature Control | ± 5°C | ± 1°C |

| Safety | Handling of potentially hazardous reagents in large volumes | In-situ generation and consumption of hazardous intermediates |

| Scalability | Complex, often requires re-optimization | Straightforward, by running the system for a longer duration |

| Productivity (hypothetical) | ~5 g/day | ~50 g/day |

Development of Novel Catalytic Systems for Challenging Transformations of Alkynoates.

The reactivity of the alkyne functional group in esters like this compound is heavily reliant on catalysis. rsc.org Modern research is focused on developing novel catalytic systems that are more efficient, selective, and sustainable. mdpi.com Key areas of development include the use of earth-abundant metals, recyclable catalysts, and multifunctional catalysts capable of promoting several reaction steps. mdpi.commdpi.com

Recent advancements have seen the use of novel metal nanoparticle catalysts for various organic reactions, which could be applied to alkynoate transformations. mdpi.com These catalysts often exhibit higher activity and selectivity compared to their bulk counterparts. Furthermore, the development of recyclable catalytic systems, such as those encapsulated in polysiloxanes or supported on materials like graphitic carbon or metal-organic frameworks (MOFs), aligns with the principles of green chemistry. mdpi.com Such systems are attractive for industrial applications as they reduce waste and lower costs. mdpi.com

For a substrate like this compound, these advanced catalytic systems could enable challenging transformations that are difficult to achieve with conventional methods. This includes regio- and stereoselective additions across the triple bond, as well as complex cascade reactions that build molecular complexity in a single step. acs.org The development of multifunctional catalysts that can, for example, facilitate both hydrocracking and desulfurization in a single reactor, showcases a promising direction for streamlining synthetic processes. mdpi.com

The following table provides examples of novel catalytic systems and their potential applications in the transformation of alkynoate esters.

| Catalyst Type | Example | Potential Application for Alkynoates | Key Advantage |

| Nanoparticle Catalyst | Palladium nanoclusters | Hydrogenation, Cross-coupling reactions | High activity and selectivity |

| Recyclable Catalyst | MOF-supported copper catalyst | Click chemistry, Cycloadditions | Reusability, Reduced waste mdpi.com |

| Multifunctional Catalyst | Dual-function hydrocracking/desulfurization catalyst | One-pot multi-step synthesis | Process simplification mdpi.com |

| Photoredox Catalyst | Iridium or Ruthenium complexes | Radical additions, C-H functionalization | Mild reaction conditions |

Advancements in Asymmetric Synthetic Methodologies for Alkynoate Esters.

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis, the process of creating chiral compounds from achiral starting materials, is a major focus of modern organic chemistry. uwindsor.ca For alkynoate esters, the development of asymmetric methodologies allows for the creation of stereochemically defined products, which is crucial for their application as intermediates in the synthesis of complex, biologically active molecules. encyclopedia.pubgoogle.com

One major approach to asymmetric synthesis is the use of chiral catalysts, which can be metal complexes or purely organic molecules (organocatalysts). mdpi.com These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. uwindsor.ca For example, the asymmetric alkynylation of imino esters can produce optically active unnatural amino acid derivatives. google.com

Another strategy involves the use of chiral auxiliaries. In this method, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. du.ac.in After the desired chiral center has been created, the auxiliary is removed. This approach has been successfully used in the asymmetric alkylation of enolates. harvard.edu

Dynamic kinetic resolution (DKR) is a particularly powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of an entire racemic mixture into a single enantiomer of the product, with yields approaching 100%. encyclopedia.pub The combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for racemization has been effectively used for the DKR of various alcohols. organic-chemistry.org Such a strategy could be envisioned for the synthesis of chiral alcohols derived from the reduction of ketones containing an alkynoate moiety.

The table below summarizes different asymmetric methodologies applicable to the synthesis of chiral derivatives related to alkynoate esters.

| Methodology | Description | Example Application |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. uwindsor.ca | Asymmetric hydrogenation of a ketone precursor to a chiral alcohol. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. du.ac.in | Diastereoselective alkylation of an enolate derived from an alkynoate-containing substrate. |

| Dynamic Kinetic Resolution | Combination of kinetic resolution and in-situ racemization to yield a single enantiomer. organic-chemistry.org | Enantioselective acylation of a racemic alcohol derived from an alkynoate. |

Computational Design and Prediction of Novel Alkynoate Reactivity.

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. mdpi.com For alkynoate chemistry, computational methods such as Density Functional Theory (DFT) are being used to understand and predict the reactivity of molecules like this compound. researchgate.net

DFT calculations can be used to model the transition states of reactions, providing insights into reaction barriers and stereoselectivity. nih.govacs.org This information is crucial for understanding why a particular reaction follows a certain pathway and how its outcome can be controlled. For example, computational studies have been used to investigate the mechanism of alkyne haloboration, explaining the observed stereochemical outcomes. nih.govacs.org Similarly, the role of ligands in nickel-catalyzed coupling reactions involving alkynes has been elucidated through computational analysis. sciengine.com

Beyond mechanistic studies, computational chemistry is also being used for the de novo design of catalysts. By modeling the interactions between a substrate, a catalyst, and reagents, researchers can design catalysts with enhanced activity and selectivity for a specific transformation. acs.org This approach has the potential to significantly accelerate the development of new synthetic methods. Furthermore, computational screening of virtual libraries of compounds can help identify promising candidates for synthesis and testing, saving time and resources. nih.gov

The following table highlights the application of computational methods in alkynoate chemistry.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Mechanistic investigation of alkyne cycloaddition reactions. mdpi.com | Transition state energies, reaction pathways, regioselectivity. |

| Energy Decomposition Analysis (EDA) | Studying the bonding of alkynes to surfaces or metal centers. nih.gov | Nature and strength of chemical bonds, understanding catalyst-substrate interactions. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time. | Conformational preferences, solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments (e.g., in enzymes). | Active site reactivity, enzyme-substrate interactions. |

Q & A

Q. How can Ethyl 5-methylhex-2-ynoate be synthesized with high purity, and what analytical techniques validate its structural integrity?

Methodological Answer:

- Synthesis Protocol: Use alkyne-ester coupling under Sonogashira conditions (Pd/Cu catalysis) with 5-methylhex-2-ynoic acid and ethanol. Optimize reaction time (monitored via TLC) and inert atmosphere (N₂/Ar) to minimize oxidation byproducts .

- Validation Techniques:

Q. What solvent systems are optimal for stabilizing this compound in kinetic studies?

Methodological Answer:

- Non-Polar Solvents: Use hexane or toluene for radical stability studies due to low dielectric constants.

- Polar Aprotic Solvents: DMF or THF for nucleophilic substitution reactions (e.g., SN2 mechanisms).

- Avoid Protic Solvents: Methanol/water may hydrolyze the ester moiety; validate stability via timed NMR sampling .

Q. How do steric effects from the 5-methyl group influence reaction pathways in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance Analysis: Compare reaction rates with/without the methyl group using kinetic isotope effects (KIE) or Hammett plots.

- Computational Modeling: DFT calculations (e.g., Gaussian 16) to map transition-state geometries and steric energy barriers .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound across literature sources?

Methodological Answer:

Q. What experimental designs are suitable for probing the compound’s reactivity in photochemical versus thermal conditions?

Methodological Answer:

- Photochemical Setup: UV lamp (λ = 365 nm) with benzophenone as a sensitizer; monitor reaction progress via in-situ IR.

- Thermal Conditions: Reflux in toluene (110°C) with radical initiators (e.g., AIBN).

- Control Variables: Oxygen exclusion (Schlenk line), light intensity calibration, and temperature gradients .

Q. How to design a dose-response meta-analysis for toxicity studies involving this compound?

Methodological Answer:

- Search Strategy: Use tailored PubMed/Scopus queries (e.g., "alkynoate toxicity" AND "in vitro models") .

- Inclusion Criteria: Prioritize studies with IC₅₀ values, LD₅₀ in zebrafish/mice, and OECD-compliant protocols.

- Statistical Models: Fixed-effects models for homogeneous datasets; funnel plots to assess publication bias .

Key Methodological Recommendations

- Literature Reviews: Use COSMOS-E guidelines for systematic reviews to avoid selection bias .

- Ethical Reporting: Document chemical safety data (e.g., LD₅₀, NFPA ratings) per ICMJE standards .

- Data Reproducibility: Archive raw spectra and chromatograms in supplementary materials; use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.